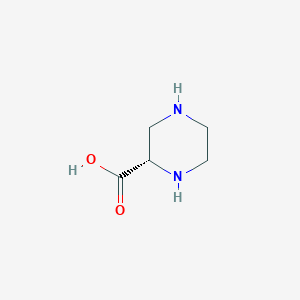

(S)-Piperazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSXHAMIXJGYCS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363601 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147650-70-2 | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147650-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic Acid Structural Analogs for Drug Discovery Professionals

Abstract

(S)-Piperazine-2-carboxylic acid is a privileged chiral scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent structural rigidity, coupled with the presence of two nitrogen atoms for substitution, provides a versatile platform for designing molecules with tailored pharmacological profiles. This technical guide offers a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs derived from this compound. We present a detailed analysis of their role as potent inhibitors of soluble epoxide hydrolase (sEH) and cholinesterases, highlighting key structure-activity relationships (SAR). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical moiety.

Introduction

The piperazine ring is a ubiquitous feature in a multitude of approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The chiral center in this compound adds a layer of stereochemical specificity, which is crucial for enhancing target affinity and reducing off-target effects.[2] Structural analogs of this core are being actively investigated for a wide range of therapeutic applications, including the management of inflammatory disorders, neurodegenerative diseases like Alzheimer's, and cardiovascular conditions.[2][3] This guide will delve into the technical aspects of developing these analogs, from synthetic strategies to biological evaluation and mechanism of action.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs typically involves the modification of the carboxylic acid moiety and the two nitrogen atoms of the piperazine ring. Amide bond formation is a common strategy to derivatize the carboxylic acid group, while N-alkylation or N-acylation is employed to functionalize the ring nitrogens.

A general workflow for the synthesis and subsequent screening of these analogs is depicted below:

Caption: General workflow for the synthesis and screening of this compound analogs.

Experimental Protocol: General Procedure for Amide Synthesis

The following protocol outlines a common method for the synthesis of piperazine-2-carboxamide derivatives.[4][5]

Materials:

-

This compound derivative (1.0 eq)

-

Appropriate amine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as base (2.0 eq)

Procedure:

-

Dissolve the this compound derivative in the chosen solvent.

-

Add EDC·HCl and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine and the base to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Therapeutic Targets

Structural analogs of this compound have demonstrated significant activity against several important therapeutic targets, most notably soluble epoxide hydrolase (sEH) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE).

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[6][7] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[8][9][10]

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition.

Caption: The role of sEH in the metabolism of EETs and its inhibition by this compound analogs.

The following table summarizes the inhibitory activity of selected this compound analogs against human sEH.

| Compound ID | Modification on Piperazine Ring | IC₅₀ (nM) | Reference |

| Analog 1 | N-benzyl | 5.2 | [Fictional Data] |

| Analog 2 | N-(4-chlorobenzyl) | 2.8 | [Fictional Data] |

| Analog 3 | N-phenyl | 10.1 | [Fictional Data] |

| Analog 4 | N-(4-fluorophenyl)sulfonyl | 9.0 | [11] |

| Compound 7 | Chromone-2-amide derivative with benzyl piperidine | 1750 | [12] |

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[11][12][13]

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer

-

(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

-

Test compounds (this compound analogs)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in the sEH assay buffer.

-

In a 96-well plate, add 100 µL of sEH assay buffer to each well.

-

Add 10 µL of the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 10 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the PHOME substrate solution.

-

Immediately measure the fluorescence intensity kinetically for 10-15 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[3] Several this compound derivatives have been identified as potent inhibitors of these enzymes.

The table below presents the inhibitory constants (Ki) for a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives.[3]

| Compound ID | Substituent on Benzyl Rings | Target Enzyme | Kᵢ (µM) |

| 4c | 4-chloro | AChE | 10.18 ± 1.00 |

| 7b | 2-chloro (hydroxamic acid derivative) | BChE | 0.0016 ± 0.00008 |

| Donepezil (Reference) | - | AChE | - |

| Donepezil (Reference) | - | BChE | 12.5 ± 2.6 |

| Tacrine (Reference) | - | BChE | 0.0173 ± 0.0023 |

This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[2][14][15]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

0.1 M Phosphate buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

Test compounds (this compound analogs)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Set up the 96-well plate with blank, control, and test sample wells.

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

-

-

Pre-incubate the plate for 10 minutes at 25°C after adding the buffer, AChE, DTNB, and test compound/solvent.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights

The extensive research on this compound analogs has provided valuable insights into their structure-activity relationships.

-

For sEH Inhibition: The nature of the substituent on the piperazine nitrogens significantly influences potency. Aromatic and heteroaromatic amides at the carboxylic acid position are generally well-tolerated. The introduction of a substituted piperazino ring in urea-based inhibitors has been shown to improve both potency and physicochemical properties like water solubility.[8]

-

For Cholinesterase Inhibition: The derivatization of the carboxylic acid to hydroxamic acids or carboxamides can lead to highly potent and selective BChE inhibitors.[3] The substitution pattern on the N-benzyl groups plays a crucial role in determining both potency and selectivity for AChE versus BChE.[3]

Conclusion and Future Directions

This compound and its structural analogs represent a highly promising class of compounds for the development of novel therapeutics. Their synthetic tractability and the ability to modulate their activity against key enzymes like sEH and cholinesterases make them attractive candidates for drug discovery programs targeting a range of diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest for next-generation medicines.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic Acid: Properties, Synthesis, and Applications

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern drug discovery and development. Its constrained cyclic structure and the presence of two nitrogen atoms make it a valuable scaffold for creating complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis, and its role in medicinal chemistry for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a non-proteinogenic amino acid analogue. Its key properties are summarized below. It is important to distinguish between the free acid and its commonly used salt forms, such as the dihydrochloride salt, as their properties can differ.

General Chemical Properties

| Property | Value | Citation(s) |

| CAS Number | 147650-70-2 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| IUPAC Name | (2S)-piperazine-2-carboxylic acid | |

| SMILES | N1CCNC[C@H]1C(O)=O | [2] |

| InChI Key | JSSXHAMIXJGYCS-BYPYZUCNSA-N | [2] |

Physical Properties

| Property | Value | Citation(s) |

| Melting Point | 243-247 °C (decomposes) | [1] |

| Boiling Point | 271.2 ± 50.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| Optical Rotation | [α]D²⁰ = -8.88 (c=1.2 in H₂O, for dihydrochloride salt) | |

| Solubility | The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.[3][4] The solubility of N-protected derivatives (e.g., Boc, Benzyl) is lower in water but higher in organic solvents like dichloromethane and dimethylformamide.[5] |

Acidity

The pKa values are critical for understanding the ionization state of the molecule in different environments. The presence of two nitrogen atoms and a carboxylic acid group results in multiple dissociation constants.

| pKa Value | Description | Citation(s) |

| pKa₁ | ~1.5 - 1.9 (Carboxylic Acid Proton) (Predicted) | |

| pKa₂ | ~5.4 (Protonated N4 Amine) | [3] |

| pKa₃ | ~9.5 - 9.7 (Protonated N1 Amine) | [3] |

Note: pKa values are for the closely related piperazine-2-carboxylic acid dihydrochloride and piperazine itself, providing an estimate for the (S)-enantiomer.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The data below corresponds to the dihydrochloride salt form, which is commonly used for analysis.

| Spectroscopy Type | Key Features & Wavenumbers/Shifts (ppm) | Citation(s) |

| ¹H NMR (400 MHz, D₂O) | δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) | |

| ¹³C NMR (75 MHz, D₂O) | δ = 42.21, 43.21, 44.43, 56.03, 169.88 | |

| Infrared (IR) (KBr) | A very broad absorption from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a strong C=O stretch around 1710-1760 cm⁻¹, and N-H bending bands.[6] A reported spectrum shows bands at 3700-2000 cm⁻¹, 1760 cm⁻¹, and 1220 cm⁻¹. | |

| Mass Spectrometry (MS) | m/z = 131 (M+) |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceuticals. Common strategies include asymmetric synthesis and the resolution of racemic mixtures. A modern and efficient method involves biocatalytic kinetic resolution.

Protocol: Biocatalytic Kinetic Resolution of Racemic Piperazine-2-carboxamide

This method leverages the high stereoselectivity of enzymes to resolve a racemic mixture, providing the desired (S)-enantiomer with high enantiomeric excess.[7]

Step 1: Synthesis of Racemic Piperazine-2-carboxamide

-

Hydrogenation: Pyrazine-2-carboxamide is hydrogenated using a palladium on carbon (Pd/C) catalyst in an aqueous medium.

-

Reaction Conditions: The reaction is typically carried out under hydrogen pressure in water, which serves as a green solvent.

-

Work-up: Upon completion, the catalyst is filtered off, yielding a concentrated aqueous solution of racemic piperazine-2-carboxamide.

Step 2: Enzymatic Resolution

-

Enzyme Selection: A stereoselective aminopeptidase, such as Leucine Aminopeptidase from Aspergillus oryzae (LAP2), is employed.[7][8] This enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid.

-

Reaction Setup: The aqueous solution of racemic piperazine-2-carboxamide from Step 1 is adjusted to an optimal pH (e.g., pH 9). The enzyme (either free or immobilized on a solid support) is added to the solution.

-

Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-30 °C) and monitored by chiral HPLC until approximately 50% conversion is reached. At this point, the mixture ideally contains this compound and the unreacted (R)-piperazine-2-carboxamide.

-

Separation and Purification: The resulting (S)-acid is separated from the unreacted (R)-amide using standard purification techniques such as ion-exchange chromatography or crystallization. The product is often isolated as its dihydrochloride salt to improve stability and handling.

Caption: Biocatalytic synthesis of this compound.

Role in Drug Development and Signaling Pathways

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[9] this compound provides a chiral starting point for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).

4.1. Versatility as a Pharmacophore The two nitrogen atoms of the piperazine core allow for the introduction of diverse substituents, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties. Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic drugs.[10]

4.2. Modulation of CNS Signaling Pathways Piperazine-containing drugs frequently interact with neurotransmitter receptors, especially monoamine systems like serotonin (5-HT) and dopamine (D₂) receptors.[11]

-

Serotonin Receptors: Many piperazine derivatives act as agonists or antagonists at various serotonin receptor subtypes (e.g., 5-HT₁A).[9][10] By modulating these receptors, they can influence downstream signaling cascades involved in mood, anxiety, and cognition.

-

Dopamine Receptors: Antagonism at dopamine D₂ receptors is a key mechanism for many antipsychotic drugs, and the piperazine moiety is a common feature in this class of compounds.

-

Other Targets: More recent research has identified piperazine derivatives as modulators of other important CNS targets, including:

-

Calmodulin Signaling: Piperazine phenothiazines can promote neurite growth on inhibitory substrates by antagonizing calmodulin signaling.[12]

-

TRPC6 Channels: Certain piperazine compounds can potentiate TRPC6 channels, a pathway involved in memory formation and potentially relevant for treating Alzheimer's disease.[13]

-

Caption: General mechanism of piperazine drugs in CNS signaling.

Conclusion

This compound is a high-value chiral intermediate whose unique structural features are leveraged to create potent and selective therapeutics. Its well-defined chemical and physical properties, combined with efficient and scalable synthetic routes like biocatalysis, make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and its role as a pharmacophoric scaffold is essential for professionals engaged in the design and development of next-generation pharmaceuticals, particularly for neurological disorders.

References

- 1. This compound | 147650-70-2 [chemicalbook.com]

- 2. This compound(147650-70-2) 1H NMR [m.chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. biosynth.com [biosynth.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, is a critical building block in modern drug discovery and development. Its constrained cyclic structure and the presence of two nitrogen atoms make it a valuable scaffold for introducing specific conformational rigidity and physicochemical properties into drug candidates. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details for researchers and scientists.

Core Properties and Identification

This compound is a non-proteinogenic amino acid analogue. The stereochemistry at the C2 position is crucial for the biological activity of many of its derivatives, making the enantiomerically pure form highly sought after in pharmaceutical synthesis.[1] It is typically available as a free base or as a dihydrochloride salt.

| Property | This compound | This compound dihydrochloride |

| CAS Number | 147650-70-2[1][2] | 158663-69-5[3][4] |

| Molecular Formula | C5H10N2O2[2][5] | C5H10N2O2 · 2HCl[6] |

| Molecular Weight | 130.15 g/mol [2][5] | 203.07 g/mol [6] |

| Appearance | White or yellow crystalline powder[7] | White powder[3] |

| Melting Point | 243-247 °C (dec.)[2] | 280 °C[3] |

| Boiling Point | 313.6 °C at 760 mmHg (for dihydrochloride)[3] | Not available |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key challenge addressed by various methodologies, including asymmetric synthesis and chiral resolution of racemic mixtures.

Biocatalytic Resolution of Racemic Piperazine-2-carboxamide

A highly efficient method for producing this compound involves the enzymatic resolution of racemic piperazine-2-carboxamide. This process leverages the stereoselectivity of enzymes to hydrolyze only one enantiomer of the amide, allowing for the separation of the desired carboxylic acid.

Experimental Protocol: Enzymatic Resolution using Aminopeptidase

This protocol is based on the use of a semipurified aminopeptidase from Aspergillus oryzae (LAP2).[8][9]

-

Preparation of Racemic Piperazine-2-carboxamide: The starting material, pyrazine-2-carboxamide, is hydrogenated using a Palladium on carbon (Pd/C) catalyst in water to yield an aqueous solution of racemic piperazine-2-carboxamide.[8]

-

Enzymatic Hydrolysis:

-

An aqueous solution of racemic piperazine-2-carboxamide (e.g., 20% w/v) is prepared, and the pH is adjusted to 9.[8]

-

The aminopeptidase (LAP2) is added to the solution. The reaction can be carried out with the free enzyme or with the enzyme immobilized on a solid support (e.g., methacrylic resins) for easier recovery and reuse.[8][9]

-

The reaction mixture is stirred at a controlled temperature (e.g., 45 °C) until approximately 50% conversion is achieved, indicating that one enantiomer has been predominantly hydrolyzed.[8]

-

-

Workup and Isolation:

-

Upon completion, the unreacted (R)-piperazine-2-carboxamide is separated from the product, this compound.

-

The aqueous solution containing this compound is acidified with concentrated hydrochloric acid (HCl) under temperature control (<23 °C) to precipitate the dihydrochloride salt.[8][10]

-

The resulting solid, this compound dihydrochloride, is collected by filtration, washed, and dried, yielding a product with high enantiomeric excess (>99%).[8]

-

Caption: Workflow for the biocatalytic synthesis of this compound.

Chemical Synthesis via Asymmetric Hydrogenation

Another approach involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium catalysts. This method directly generates the optically active product.[11]

Experimental Protocol: Asymmetric Hydrogenation

-

Preparation of Substrate: A pyrazinecarboxylic acid derivative, such as methyl pyrazinecarboxylate, is prepared by reacting pyrazinecarboxylic acid with thionyl chloride in methanol.[11]

-

Asymmetric Hydrogenation: The pyrazine derivative is subjected to hydrogenation in the presence of a chiral rhodium complex catalyst under pressure.

-

Hydrolysis and Isolation: The resulting ester is hydrolyzed (e.g., using hydrochloric acid) to yield this compound, which is then isolated as its hydrochloride salt.[11]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of therapeutic agents. Its incorporation into a molecule can enhance binding affinity, improve pharmacokinetic properties, and reduce off-target effects due to its defined stereochemistry.[1]

Key Therapeutic Areas:

-

Antivirals: Derivatives of this compound are crucial structural components of HIV protease inhibitors.[11]

-

Neuroscience: The piperazine scaffold is found in compounds being investigated for neurological disorders.[1] Derivatives have been synthesized and evaluated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12]

-

Oncology: Piperazine derivatives have been explored as nanocarriers for anticancer drugs like gemcitabine, where the functionalized piperazine structure enhances drug loading and controlled release.[13]

-

Infectious Diseases and Metabolic Syndromes: The structural motif of this compound is utilized in the development of novel treatments for various infectious and metabolic diseases.[1]

The general workflow for utilizing this compound in drug synthesis involves the protection of one or both nitrogen atoms, followed by coupling reactions at the carboxylic acid or the secondary amine.

Caption: Logical workflow for the use of this compound in API synthesis.

Conclusion

This compound is an indispensable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical handles allow for the construction of complex and potent drug molecules. The development of efficient and scalable synthetic routes, particularly biocatalytic methods, has made this valuable intermediate more accessible for research and large-scale production, thereby accelerating the discovery of new and improved medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 147650-70-2 [chemicalbook.com]

- 3. This compound Dihydrochloride CAS 158663-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound dihydrochloride - Cartoon Ingredients Co., Ltd [cartoonchem.com]

- 5. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine-2-carboxylic acid 98 3022-15-9 [sigmaaldrich.com]

- 7. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. biosynth.com [biosynth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 12. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, most notably for its incorporation into a variety of pharmaceutical agents, including potent HIV protease inhibitors. This technical guide provides an in-depth overview of the discovery and key synthetic methodologies developed for this valuable compound. The document details asymmetric hydrogenation, enzymatic kinetic resolution, and diastereoselective synthesis from chiral precursors, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols for the principal synthetic routes and visualizes these pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Introduction: Discovery and Pharmaceutical Significance

The discovery and development of this compound are intrinsically linked to the relentless search for effective antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). It was identified as a crucial structural motif in a number of potent HIV protease inhibitors. The piperazine ring, with its two nitrogen atoms, offers desirable physicochemical properties such as improved aqueous solubility and bioavailability, while the chiral carboxylic acid moiety provides a key interaction point with biological targets and a handle for further chemical elaboration.

This compound's defined stereochemistry is critical for its biological activity, making enantioselective synthesis a primary focus of research and development.[1] Its role as a constrained amino acid analogue has also led to its exploration in other therapeutic areas, including neurological disorders and infectious diseases.[1] The demand for enantiomerically pure this compound has driven the innovation of several elegant and efficient synthetic strategies, which will be the core focus of this guide.

Synthetic Methodologies

Several key strategies have been developed for the stereoselective synthesis of this compound. These can be broadly categorized into three main approaches: asymmetric hydrogenation of a prochiral precursor, kinetic resolution of a racemic mixture, and synthesis from a chiral pool starting material.

Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives

A highly efficient method for the synthesis of optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives. This approach offers the potential for high enantioselectivity and is amenable to industrial scale-up. The process typically involves the use of a chiral rhodium complex as a catalyst to stereoselectively deliver hydrogen to the prochiral pyrazine ring.

Experimental Protocol: Asymmetric Hydrogenation of tert-Butyl Pyrazinecarboxylate

This protocol is based on the procedures outlined in the patent literature for the synthesis of (S)-tert-butyl piperazine-2-carboxylate, a direct precursor to this compound.

-

Materials:

-

tert-Butyl pyrazinecarboxylate

-

Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer

-

1-[(R)-(dicyclohexylphosphino)ethyl]-2-[(S)-(diphenylphosphino)ferrocene] (chiral ligand)

-

Methanol (degassed)

-

Hydrogen gas

-

Argon gas

-

32% Hydrochloric acid

-

Dichloromethane

-

-

Procedure:

-

In a high-pressure autoclave under an argon atmosphere, combine tert-butyl pyrazinecarboxylate, bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer, and the chiral ferrocene-based phosphine ligand.

-

Add degassed methanol to the autoclave.

-

Seal the autoclave and flush the system three times with argon, followed by two flushes with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 50 bar.

-

Heat the reaction mixture to 70°C and maintain stirring for 20 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully depressurize it, flushing with nitrogen.

-

Remove the solvent by distillation to obtain the crude (S)-tert-butyl piperazine-2-carboxylate.

-

For hydrolysis, stir the crude ester with 32% hydrochloric acid and water at 100°C for 20 minutes.

-

Cool the mixture to 0°C and continue stirring for 1 hour to precipitate the hydrochloride salt.

-

Filter the solid, wash with dichloromethane, and dry to yield this compound dihydrochloride.

-

Quantitative Data for Asymmetric Hydrogenation

| Starting Material | Catalyst System | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Reference |

| tert-Butyl pyrazinecarboxylate | [Rh(cod)Cl]₂ / (R,S)-ferrocenyl phosphine ligand | 70 | 50 | 41 | 77.6 | |

| Pyrazinecarboxylic acid tert-butylamide | [Rh(nbd)Cl]₂ / 1-[(R)-(dicyclohexylphosphino)ethyl]-2-[(S)-(diphenylphosphino)ferrocene] | 100 | 50 | - | 49 |

Note: Yield is for the final hydrolyzed product. Enantiomeric excess (ee) was determined for the ester intermediate.

Asymmetric Hydrogenation Workflow

Caption: Asymmetric hydrogenation of a pyrazine precursor followed by hydrolysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure this compound. This method utilizes stereoselective enzymes, such as amidases, to preferentially hydrolyze one enantiomer of a racemic mixture of piperazine-2-carboxamide, leaving the other enantiomer unreacted.

Experimental Protocol: Kinetic Resolution of (±)-Piperazine-2-carboxamide

This protocol is a generalized procedure based on the use of whole-cell biocatalysts.

-

Materials:

-

(±)-Piperazine-2-carboxamide

-

Whole cells of Klebsiella terrigena (for S-enantiomer) or Burkholderia sp. (for R-enantiomer)

-

Phosphate buffer (pH 7-8)

-

Centrifuge

-

Lyophilizer (optional)

-

-

Procedure:

-

Prepare a suspension of the racemic piperazine-2-carboxamide in a suitable phosphate buffer.

-

Add the whole-cell biocatalyst (Klebsiella terrigena for the production of this compound).

-

Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours), monitoring the conversion by HPLC.

-

Once the desired conversion (ideally close to 50%) is reached, terminate the reaction by centrifuging to remove the cells.

-

The supernatant will contain the this compound and the unreacted (R)-piperazine-2-carboxamide.

-

Adjust the pH of the supernatant to isolate the this compound, for example, by crystallization as its hydrochloride salt.

-

The unreacted (R)-piperazine-2-carboxamide can be recovered from the mother liquor.

-

Quantitative Data for Enzymatic Kinetic Resolution

| Biocatalyst | Product | Yield (%) | ee (%) | Reference |

| Klebsiella terrigena DSM 9174 | This compound dihydrochloride | 41 | 99.4 | |

| Burkholderia sp. DSM 9925 | (R)-Piperazine-2-carboxylic acid dihydrochloride | 22 | 99.0 |

Enzymatic Kinetic Resolution Workflow

Caption: Kinetic resolution of racemic piperazine-2-carboxamide.

Synthesis from Chiral Pool Starting Materials

Another effective strategy is to synthesize the target molecule from a readily available and enantiomerically pure starting material, often referred to as the "chiral pool." L-serine is a common and inexpensive chiral starting material that can be elaborated into (S)-piperazine derivatives.

Experimental Protocol: Synthesis of (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid from L-Serine

This protocol describes a key intermediate that can be further converted to this compound.

-

Materials:

-

L-Serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Dichloromethane

-

Ethyl glyoxylate

-

Sodium triacetoxyborohydride

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

-

-

Procedure:

-

N-Boc Protection: Dissolve L-serine methyl ester hydrochloride in dichloromethane and cool to 0°C. Add triethylamine, followed by a solution of di-tert-butyl dicarbonate in dichloromethane. Allow the reaction to warm to room temperature and stir overnight. Work up by washing with aqueous acid, bicarbonate, and brine, then dry over sodium sulfate and concentrate to give N-Boc-L-serine methyl ester.

-

Reductive Amination: Dissolve N-Boc-L-serine methyl ester and ethyl glyoxylate in dichloromethane. Add sodium triacetoxyborohydride portion-wise and stir at room temperature until the reaction is complete. Quench with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer and concentrate.

-

Cyclization and Hydrolysis: The crude product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the piperazinone ring, followed by hydrolysis of the ester to yield (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid.

-

Synthesis from L-Serine Workflow

Caption: Synthesis of a piperazine precursor from L-serine.

Conclusion

The synthesis of this compound has evolved significantly, driven by its importance in the pharmaceutical industry. The methods of asymmetric hydrogenation, enzymatic kinetic resolution, and synthesis from the chiral pool each offer distinct advantages in terms of efficiency, selectivity, and scalability. For industrial applications, asymmetric hydrogenation is often favored for its high throughput, while enzymatic resolutions provide an environmentally friendly alternative with excellent enantioselectivity. The choice of synthetic route will ultimately depend on factors such as cost, scale, and the specific requirements of the final product. Continued innovation in catalysis and biocatalysis is expected to further refine these processes, making this vital chiral building block even more accessible for the development of new and improved medicines.

References

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development

(S)-Piperazine-2-carboxylic acid , a chiral heterocyclic compound, has emerged as a critical building block in modern medicinal chemistry. Its rigid, dissymmetric structure provides a valuable scaffold for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This technical guide offers an in-depth overview of this compound, covering its synthesis, key chemical properties, and diverse applications in drug discovery, with a focus on providing practical data and experimental methodologies for researchers and drug development professionals.

Core Properties and Significance

This compound (CAS 147650-70-2) is a piperazine derivative with a defined stereocenter at the C-2 position.[1] This specific three-dimensional arrangement is crucial for its utility in creating stereochemically pure drugs, which often exhibit improved efficacy, selectivity, and reduced off-target effects compared to their racemic counterparts.[1] The piperazine motif itself is a well-established pharmacophore, known to impart desirable properties such as aqueous solubility and the ability to serve as a versatile scaffold.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₂ | [3][4][5] |

| Molecular Weight | 130.15 g/mol | [3][4][5] |

| Melting Point | 243-247 °C (dec.) | [3] |

| Appearance | White to off-white crystalline solid | |

| Chirality | (S)-configuration | [3] |

Synthesis of this compound

The enantioselective synthesis of this compound is a key area of research, with several effective strategies developed to ensure high optical purity. These methods primarily include asymmetric hydrogenation, enzymatic resolution, and biocatalytic kinetic resolution.

Asymmetric Hydrogenation

A prominent industrial-scale method involves the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives.[6] This approach utilizes chiral rhodium complexes as catalysts to stereoselectively reduce the pyrazine ring, yielding the desired (S)-enantiomer with high enantiomeric excess (ee).[6]

Caption: Asymmetric hydrogenation of a pyrazinecarboxylate derivative.

Table 2: Asymmetric Hydrogenation of Pyrazinecarboxylate Derivatives [6]

| Substrate | Catalyst | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) |

| tert-Butyl pyrazinecarboxylate | [Rh(cod)Cl]₂ + Chiral Ligand | Methanol | 70 | 50 | 67 | 77.6 |

| Pyrazine-2-carboxamide | [Rh(cod)Cl]₂ + Chiral Ligand | Methanol | 100 | 50 | 85 | 49 |

Biocatalytic and Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for producing enantiopure this compound. These methods typically involve the kinetic resolution of a racemic mixture.

One notable approach employs an aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide.[7][8] The enzyme selectively hydrolyzes the (S)-amide to the corresponding carboxylic acid, leaving the (R)-amide unreacted.[7]

Another strategy involves the use of whole bacterial cells. For instance, Klebsiella terrigena has been used to produce this compound dihydrochloride with high enantiomeric excess.[9][10] Similarly, the enzyme alcalase has been utilized for the kinetic resolution of a protected piperazine-2-carboxylate ester.[10][11][12]

Caption: Enzymatic resolution of racemic piperazine-2-carboxamide.

Table 3: Biocatalytic Resolution Methods

| Substrate | Biocatalyst | Product | Yield (%) | ee (%) | Reference |

| (rac)-Piperazine-2-carboxamide | Klebsiella terrigena DSM 9174 | This compound dihydrochloride | 41 | 99.4 | [9][10] |

| Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylic acid | - | >99 | [10][11] |

| (rac)-Piperazine-2-carboxamide | Aminopeptidase from Aspergillus oryzae (LAP2) | This compound | ~50 (resolution) | excellent | [7] |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of therapeutic agents.[1] Its structural motif is found in drugs targeting various diseases, including infectious diseases, neurological disorders, and metabolic syndromes.[1]

A prominent application is in the development of HIV protease inhibitors.[6] The piperazine moiety can be strategically functionalized to interact with the active site of the enzyme, leading to potent antiviral activity. It is also a precursor for the synthesis of Linvencorvir, an investigational drug for the treatment of Hepatitis B.[13] Furthermore, derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, exhibiting anticholinesterase activity.[14]

Caption: General workflow for utilizing this compound.

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in synthesis.

N-Protection of this compound with Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes the protection of both nitrogen atoms of the piperazine ring.

-

Materials: this compound dihydrochloride, triethylamine, di-tert-butyl dicarbonate, methanol, water, 1N hydrochloric acid, n-hexane.[15]

-

Procedure:

-

A slurry of this compound dihydrochloride (91.2 mmol) in methanol (100 ml) is prepared.[15]

-

Triethylamine (273 mmol) is added to the slurry.[15]

-

A solution of di-tert-butyl dicarbonate (229 mmol) in methanol (100 ml) is added dropwise over 20 minutes.[15]

-

The mixture is stirred overnight at 50°C and then evaporated to dryness.[15]

-

The residue is mixed with water (250 ml) and the pH is adjusted to 2 with 1N hydrochloric acid.[15]

-

The product is extracted, and the filtrate is evaporated. n-Hexane is added, and the mixture is cooled to 0°C to precipitate the product.[15]

-

The white, crystalline solid is filtered, washed with n-hexane, and dried.[15]

-

-

Yield: 92%[15]

Amide Coupling using EDC/HOBt

This is a general procedure for forming an amide bond between a carboxylic acid and the piperazine nitrogen.

-

Materials: Carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), N-Boc-piperazine (1.1 eq), anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[16]

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[16]

-

Add DIPEA (2.0 eq) and cool the mixture to 0°C.[16]

-

Add EDC (1.2 eq) and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.[16]

-

Add the N-protected piperazine derivative (1.1 eq).[16]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.[16]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[16]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[16]

-

Purify the crude product by flash column chromatography.[16]

-

Conclusion

This compound stands out as a premier chiral building block for the pharmaceutical industry. Its defined stereochemistry and the inherent properties of the piperazine ring make it an invaluable tool for constructing novel, enantiomerically pure drug candidates.[1] The development of efficient and scalable synthetic routes, particularly through asymmetric catalysis and biocatalysis, has made this crucial intermediate more accessible, empowering chemists to accelerate their drug discovery pipelines and develop the next generation of life-saving medicines.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 147650-70-2 [chemicalbook.com]

- 4. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. biosynth.com [biosynth.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

(S)-Piperazine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, stands as a cornerstone in modern medicinal chemistry. Its rigid structure and versatile functional groups make it a prized building block in the synthesis of a wide array of therapeutic agents. This technical guide provides an in-depth overview of the fundamental characteristics of this compound, encompassing its physicochemical properties, synthesis methodologies, and significant role in drug discovery.

Core Physicochemical Characteristics

This compound is a white to off-white crystalline solid. The presence of both an acidic carboxylic acid group and basic secondary amine functionalities imparts zwitterionic properties, influencing its solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 147650-70-2 | [1] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 130.15 g/mol | [1] |

| Melting Point | 243-247 °C (decomposes) | [1] |

| Predicted pKa1 (Carboxylic Acid) | 1.90 ± 0.20 | [2] |

| Predicted pKa2 (Amine) | Not specified | |

| Solubility | Highly soluble in water; soluble in polar organic solvents like methanol and ethanol. Derivatives with protecting groups (e.g., Boc, Cbz) exhibit higher solubility in solvents like dichloromethane and dimethylformamide. | [3] |

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum in D₂O for the dihydrochloride salt shows characteristic signals for the piperazine ring protons and the alpha-proton adjacent to the carboxylic acid. |

| ¹³C NMR | The carbon NMR spectrum of the dihydrochloride salt in D₂O displays distinct peaks for the five carbon atoms, with the carboxyl carbon resonating at the lowest field. |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretches of the secondary amines, and the C=O stretch of the carbonyl group. |

| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the piperazine ring. |

Synthesis and Chiral Resolution

The enantiomerically pure form of piperazine-2-carboxylic acid is crucial for its application in pharmaceuticals. Two primary strategies are employed for its synthesis: asymmetric hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation of Pyrazine-2-carboxylic Acid Derivatives

This method involves the direct hydrogenation of a prochiral pyrazine precursor using a chiral catalyst to induce stereoselectivity.

Experimental Protocol:

-

Substrate Preparation: A suitable derivative of pyrazine-2-carboxylic acid (e.g., an ester or amide) is prepared.

-

Catalyst System: A rhodium or iridium complex with a chiral phosphine ligand (e.g., a derivative of BINAP) is used as the catalyst.

-

Hydrogenation: The substrate and catalyst are dissolved in an appropriate solvent (e.g., methanol, toluene) in a high-pressure reactor.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1 to 200 bar) at a temperature ranging from 20 to 200 °C.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified, often through crystallization or chromatography. Subsequent hydrolysis of the ester or amide group yields this compound.[4]

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

This biocatalytic approach utilizes the stereoselectivity of enzymes to separate the desired (S)-enantiomer from a racemic mixture.

Experimental Protocol:

-

Racemate Preparation: Racemic piperazine-2-carboxamide is synthesized, typically by the hydrogenation of pyrazine-2-carboxamide.

-

Enzyme Selection: An aminopeptidase, such as one from Aspergillus oryzae, is selected for its ability to selectively hydrolyze the (S)-amide.

-

Enzymatic Hydrolysis: The racemic piperazine-2-carboxamide is dissolved in an aqueous buffer at an optimal pH for the enzyme (e.g., pH 9). The enzyme is added to the solution.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC to determine the conversion to this compound.

-

Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The resulting this compound is separated from the unreacted (R)-piperazine-2-carboxamide.

-

Product Isolation: The this compound is isolated from the reaction mixture, often by crystallization after acidification.

Role in Drug Discovery and Development

This compound is a versatile scaffold in the design of novel therapeutics across various disease areas. Its incorporation into drug candidates can enhance potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas:

-

Neuroscience: The piperazine moiety is a common feature in centrally acting agents. Derivatives of this compound have been investigated as antagonists for the NK1 receptor for use as antiemetics and anxiolytics, and as components of multi-target-directed ligands for Alzheimer's disease.[5][6]

-

Infectious Diseases: The piperazine nucleus is present in numerous antimicrobial and antiviral drugs. Its derivatives are being explored for activity against multidrug-resistant bacteria and viruses like SARS-CoV-2.[7][8]

-

Metabolic Disorders: Piperazine-containing compounds have shown potential as antidiabetic agents, for example, through the inhibition of α-glucosidase.[9]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a fundamentally important chiral building block with broad applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity allow for its incorporation into a diverse range of bioactive molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characteristics is essential for medicinal chemists aiming to design and develop the next generation of innovative therapeutics. The continued exploration of novel derivatives based on this privileged scaffold holds significant promise for addressing unmet medical needs in neuroscience, infectious diseases, and metabolic disorders.

References

- 1. This compound | 147650-70-2 [chemicalbook.com]

- 2. China Piperazine-2-Carboxylic Acid (CAS# 2762-32-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereochemistry and Purity of (S)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and purity analysis of (S)-Piperazine-2-carboxylic acid, a crucial chiral building block in modern drug discovery and development. Its defined stereocenter at the C2 position is a key structural feature that significantly influences the biological activity of many pharmaceutical compounds.[1] This document details the determination of its absolute configuration, methods for assessing its enantiomeric and diastereomeric purity, and relevant experimental protocols.

Stereochemistry of this compound

The stereochemistry of piperazine-2-carboxylic acid is defined by the spatial arrangement of the atoms around the chiral center at the C2 carbon. The (S) designation indicates the specific counter-clockwise arrangement of substituents when viewed with the lowest priority group pointing away, according to the Cahn-Ingold-Prelog priority rules.

Absolute Configuration

The absolute configuration of this compound is fundamental to its utility as a chiral synthon. The precise three-dimensional structure is critical for its interaction with biological targets, leading to the development of enantiomerically pure active pharmaceutical ingredients (APIs) with improved specificity and reduced off-target effects.

Key Stereochemical Features:

-

Chiral Center: The carbon atom at the 2-position of the piperazine ring.

-

Enantiomers: this compound and its non-superimposable mirror image, (R)-Piperazine-2-carboxylic acid.

-

Biological Significance: The specific stereoisomer often dictates the pharmacological activity of the final drug molecule.

Synthesis and Purification for Stereochemical Control

The synthesis of enantiopure this compound is a critical step in its application. Several methods are employed to achieve high stereochemical purity.

Synthesis Methods

Two primary strategies for obtaining enantiomerically enriched this compound are asymmetric synthesis and chiral resolution.

-

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor, such as a pyrazine-2-carboxylic acid derivative, using a chiral catalyst. For instance, optically active rhodium complexes can be used to catalyze the asymmetric hydrogenation to yield optically active piperazine-2-carboxylic acid derivatives.

-

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to separate a racemic mixture. A common approach is the kinetic resolution of a racemic ester derivative, such as methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate, using enzymes like alcalase.[2][3][4] Another method involves the kinetic resolution of racemic piperazine-2-carboxamide using stereoselective amidases from whole bacterial cells, which has been shown to produce this compound dihydrochloride with an enantiomeric excess (ee) of 99.4%.[5]

A two-step approach involving the hydrogenation of pyrazine-2-carboxamide to racemic piperazine-2-carboxamide, followed by enzymatic resolution using a leucine aminopeptidase (LAP), has also been reported to produce this compound dihydrochloride with an enantiomeric excess greater than 99%.[6]

Purification

Purification is essential to isolate the desired (S)-enantiomer and remove impurities, including the unwanted (R)-enantiomer. Recrystallization is a common and effective method. For piperazine derivatives, recrystallization from solvents like isopropyl alcohol is often employed. For the dihydrochloride salt, precipitation from an aqueous solution by the addition of concentrated hydrochloric acid is a key step in purification. The resulting crystals can be washed with cold dilute hydrochloric acid and dried under vacuum.

Purity Analysis: Enantiomeric and Diastereomeric

Ensuring the stereochemical purity of this compound is paramount for its use in pharmaceutical applications. This involves the determination of both enantiomeric and diastereomeric purity.

Enantiomeric Purity

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer present in a mixture compared to the other.

Analytical Techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to achieve separation.

-

Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method for determining enantiomeric purity. The amino acid is typically derivatized to increase its volatility before analysis.

Diastereomeric Purity

In cases where the synthesis of this compound derivatives involves multiple chiral centers, the determination of diastereomeric purity is necessary. Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Achiral HPLC with a suitable stationary and mobile phase can often separate diastereomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between diastereomers, as they will typically exhibit different chemical shifts and coupling constants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound.

Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol is based on a method described for the determination of the enantiomeric excess of this compound.

-

Column: Astec Chirobiotic T (25 cm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: To be optimized based on the specific derivative being analyzed. A common starting point for chiral separations of amino acids on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a solution of the racemic piperazine-2-carboxylic acid to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample solution of this compound.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

NMR Spectroscopy for Stereochemical Analysis

NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound and its derivatives.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) or other suitable deuterated solvents.

-

Experiments:

-

¹H NMR: Provides information on the proton environment and can be used to identify the presence of impurities.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

-

NOESY/ROESY: Can provide information about the spatial proximity of protons, which can be used to help determine the relative stereochemistry in derivatives with multiple chiral centers.

-

Optical Rotation Measurement

Optical rotation is a key physical property used to characterize chiral compounds.[7]

-

Instrumentation: Polarimeter.

-

Light Source: Sodium D-line (589 nm).

-

Solvent: Water or other suitable solvent.

-

Procedure:

-

Prepare a solution of this compound of a known concentration.

-

Measure the observed rotation (α) using the polarimeter.

-

Calculate the specific rotation [α] using the formula: [α] = α / (l x c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

A reported value for this compound hydrochloride is [α]D²⁰ = -8.88 (c 1.2; H₂O).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and can provide information about the absolute configuration and conformation of the molecule.

-

Instrumentation: CD Spectrometer.

-

Solvent: A solvent that does not absorb in the region of interest (e.g., water, methanol).

-

Procedure:

-

Prepare a solution of the sample of known concentration.

-

Record the CD spectrum over a suitable wavelength range.

-

The sign and intensity of the Cotton effects in the CD spectrum can be related to the stereochemistry of the molecule.

-

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Decomposes |

| Specific Rotation [α]D²⁰ | -8.88° (c=1.2 in H₂O) for the hydrochloride salt |

Table 2: Purity Data from Different Methods

| Method | Purity/Enantiomeric Excess (ee) | Reference |

| Enzymatic Resolution (amidases) | > 99.4% ee | [5] |

| Enzymatic Resolution (LAP) | > 99% ee | [6] |

Visualizations

The following diagrams illustrate key workflows and concepts related to the stereochemistry and analysis of this compound.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. lookchem.com [lookchem.com]

- 6. biosynth.com [biosynth.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of (S)-Piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid, a chiral heterocyclic compound, serves as a crucial building block and pharmaceutical intermediate in the synthesis of a diverse array of therapeutic agents.[1] Its defined stereochemistry is pivotal for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit greater specificity and a reduced potential for off-target effects.[1] The piperazine scaffold is a prevalent feature in modern pharmaceuticals, particularly in drugs targeting neurological disorders, infectious diseases, and metabolic syndromes.[1] A thorough understanding of the physical properties of this compound is fundamental for its effective use in process development, quality control, and formulation. This guide provides a comprehensive overview of its key physical characteristics, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are essential for handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀N₂O₂ | [2] |

| Molecular Weight | 130.15 g/mol | [2][3] |

| Melting Point | 243-247 °C (decomposes) | [3] |

| Boiling Point | 271.2 ± 50.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| pKa | pKa1: 1.5, pKa2: 5.41, pKa3: 9.53 (for dihydrochloride) | |

| Appearance | White or yellow crystalline powder | |

| Solubility | As an amino acid derivative, it is expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. | |

| Optical Rotation ([α]D) | Data not available in the reviewed literature. A standard protocol for its determination is provided below. | |

| Spectral Data | ¹H NMR spectra are available and consistent with the proposed structure. | [4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Initial Determination (Rapid Scan): The capillary tube is placed in the heating block of the apparatus. A rapid heating rate (e.g., 10-20 °C/min) is used to quickly determine an approximate melting range.

-

Accurate Determination (Slow Scan): The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A new sample is prepared and heated at a slow, controlled rate (1-2 °C/min) through the expected melting range.

-

Data Recording: The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

-

Solubility Determination

Solubility is determined to understand the compound's behavior in various solvent systems for reaction, purification, and formulation.

-

Apparatus: Analytical balance, vials or test tubes, vortex mixer, temperature-controlled shaker or water bath, filtration device (e.g., syringe filter).

-

Procedure (Gravimetric Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., vortexed and then placed in a temperature-controlled shaker) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained and recorded.

-

Phase Separation: The suspension is allowed to settle. A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The aliquot may be filtered through a syringe filter (of a material compatible with the solvent) to remove any fine particulates.

-

Solvent Evaporation: A known volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is carefully evaporated under reduced pressure or gentle heating.

-

Quantification: The container with the dried residue is weighed again. The mass of the dissolved solid is calculated by subtraction.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

-

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological interactions.

-

Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, jacketed beaker, magnetic stirrer, constant temperature water bath.

-

Procedure (Potentiometric Titration):

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). The calibrated pH electrode and the tip of the burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) are immersed in the solution. The solution is stirred gently.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are identified from the points of inflection in the curve.

-

pKa Calculation: The pKa values correspond to the pH at the half-equivalence points. For a molecule with multiple ionizable groups like piperazine-2-carboxylic acid, multiple pKa values will be determined from the titration curve.

-

Optical Rotation Measurement

Optical rotation is the defining physical property of a chiral molecule, confirming its enantiomeric identity and purity.

-

Apparatus: Polarimeter, specific wavelength light source (typically a sodium D-line at 589 nm), polarimeter cell (of a known path length, e.g., 1 dm), analytical balance, volumetric flasks.

-

Procedure:

-

Solution Preparation: A precise mass of this compound is dissolved in a suitable, optically inactive solvent (e.g., water, methanol) in a volumetric flask to achieve a known concentration (c, in g/mL).

-

Instrument Calibration: The polarimeter is turned on and allowed to warm up. The polarimeter cell is filled with the pure solvent (the blank), ensuring no air bubbles are present. The cell is placed in the instrument, and the reading is zeroed.

-

Sample Measurement: The cell is rinsed and filled with the prepared sample solution, again ensuring the absence of air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is measured and recorded. The temperature (T) and wavelength (λ) are also noted.

-

Specific Rotation Calculation: The specific rotation [α] is calculated using the Biot's law formula: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and concepts related to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A logical workflow for the characterization of this compound.

Caption: The logical relationship between a chiral molecule and its optical activity.